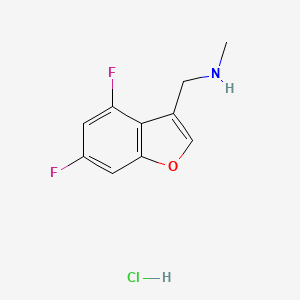

(R)-2-(叠氮甲基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

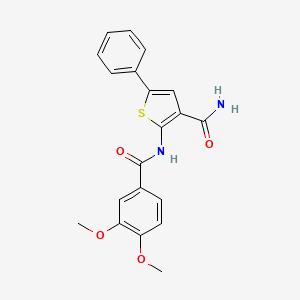

“®-2-(Azidomethyl)oxirane” is a type of oxetane, a four-membered ring compound . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives like “®-2-(Azidomethyl)oxirane” has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . A specific example is the synthesis of a series of novel hyperbranched azido polymers namely poly-3-azidomethyl-3-hydroxymethyl oxetanes (HBPAMHMOs) using cationic ring opening polymerization .

Molecular Structure Analysis

The four-membered oxetane ring is a key structural feature of “®-2-(Azidomethyl)oxirane”. This structure has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Chemical Reactions Analysis

Oxetanes, including “®-2-(Azidomethyl)oxirane”, are known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . New and interesting reactions of the oxirane group have been described that provide new routes to other heterocyclic ring systems and functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxetanes like “®-2-(Azidomethyl)oxirane” are influenced by their four-membered ring structure . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

科学研究应用

手性拆分试剂

(S)-2-[(R)-氟(苯基)甲基]环氧乙烷作为一种新的合成对映纯手性拆分试剂。它衍生自对映纯的 (2S,3S)-苯基缩水甘油,并通过区域选择性开环与各种 α-手性伯胺和仲胺反应。所得的非对映异构体产物可以通过 19F、1H 和 13C NMR 以及 HPLC 轻松识别和定量,使其成为分析胺的非对映异构体混合物的一种通用试剂 (Rodríguez-Escrich 等人,2005)。

抗真菌唑类的合成

旋光活性的环氧乙烷,如 (2R,3R)-2-(2,4-二氟苯基)-3-巯基-1-(1H-1,2,4-三唑-1-基)-2-丁醇及其立体异构体,由旋光活性环氧乙烷合成,在体外和体内均表现出有效的抗真菌活性。这些化合物由 (R)-乳酸甲酯通过涉及关键格氏反应的立体控制方式制备 (Tasaka 等人,1993)。

立体选择性合成

一项研究通过在 1-氟-3-芳基亚磺酰基-2-丙酮上反应重氮甲烷,然后由选定的亲核试剂开环,展示了通过立体选择性环氧乙烷形成合成氟化手性基元的合成。该过程对于理解反应条件对化学和立体选择性的影响至关重要 (Arnone 等人,1995)。

转动光谱

使用转动光谱对环氧乙烷和 ClF 形成的反应前复合物进行了表征,揭示了此类复合物的分子相互作用和结构。这项研究有助于理解涉及环氧乙烷的反应前复合物的角度几何形状 (Bloemink 等人,1996)。

与叠氮化物的反应

四氢吡喃基叠氮化物与 5-R-双环[2.2.1]-2-庚烯反应的研究突出了以 100% 立体选择性形成 N-四氢吡喃基氮丙啶。这是通过用叠氮化钠打开环氧四氢吡喃中的环氧乙烷环实现的 (Vasil'eva 等人,1997)。

作用机制

未来方向

The future directions for compounds like “®-2-(Azidomethyl)oxirane” could involve further exploration of their synthesis, reactivity, and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that are capable of interrogating extended protein interfaces .

属性

IUPAC Name |

(2R)-2-(azidomethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)

![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)